molecular formula C21H20O9 B12090113 8-beta-D-Glucopyranosyl-7-hydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one

8-beta-D-Glucopyranosyl-7-hydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one

Cat. No.: B12090113
M. Wt: 416.4 g/mol
InChI Key: IAEWGSIPWPKEFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-beta-D-Glucopyranosyl-7-hydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one is a naturally occurring flavonoid glycoside. This compound is known for its potential therapeutic properties, including antioxidant, anti-inflammatory, and anticancer activities. It is commonly found in various plants and contributes to their medicinal benefits.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-beta-D-Glucopyranosyl-7-hydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one typically involves the glycosylation of a flavonoid aglycone with a glucose donor. The reaction conditions often include the use of a catalyst such as an acid or enzyme to facilitate the glycosylation process. The reaction is usually carried out in an organic solvent at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound can be achieved through biotechnological methods, such as microbial fermentation or plant cell culture. These methods offer a sustainable and efficient way to produce large quantities of the compound. Additionally, chemical synthesis can be scaled up for industrial production, utilizing optimized reaction conditions and continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions

8-beta-D-Glucopyranosyl-7-hydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and reduced flavonoid derivatives.

    Substitution: Alkylated or acylated flavonoid glycosides.

Scientific Research Applications

8-beta-D-Glucopyranosyl-7-hydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one has a wide range of scientific research applications:

    Chemistry: Used as a model compound to study glycosylation reactions and flavonoid chemistry.

    Biology: Investigated for its role in plant defense mechanisms and its effects on cellular processes.

    Medicine: Explored for its potential therapeutic effects, including antioxidant, anti-inflammatory, and anticancer properties.

    Industry: Utilized in the development of natural health products, cosmetics, and functional foods.

Mechanism of Action

The mechanism of action of 8-beta-D-Glucopyranosyl-7-hydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one involves its interaction with various molecular targets and pathways:

    Antioxidant Activity: It scavenges free radicals and upregulates antioxidant enzymes.

    Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and mediators.

    Anticancer Activity: It induces apoptosis and inhibits cell proliferation through the modulation of signaling pathways such as PI3K/Akt and MAPK.

Comparison with Similar Compounds

8-beta-D-Glucopyranosyl-7-hydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one can be compared with other flavonoid glycosides, such as:

    Quercetin-3-O-glucoside: Similar antioxidant and anti-inflammatory properties but differs in the aglycone structure.

    Kaempferol-3-O-glucoside: Shares similar biological activities but has a different hydroxylation pattern on the aglycone.

    Rutin: Known for its strong antioxidant activity, but has a different sugar moiety attached to the flavonoid core.

The uniqueness of this compound lies in its specific glycosylation pattern and the resulting biological activities, making it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C21H20O9

Molecular Weight

416.4 g/mol

IUPAC Name

7-hydroxy-2-(4-hydroxyphenyl)-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one

InChI

InChI=1S/C21H20O9/c22-8-15-17(26)18(27)19(28)21(30-15)16-12(24)6-5-11-13(25)7-14(29-20(11)16)9-1-3-10(23)4-2-9/h1-7,15,17-19,21-24,26-28H,8H2

InChI Key

IAEWGSIPWPKEFT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C(=C(C=C3)O)C4C(C(C(C(O4)CO)O)O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.